molecular formula C31H32N4O9 B11988754 2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene

2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene

Cat. No.: B11988754
M. Wt: 604.6 g/mol
InChI Key: RGVATEQXKGDQLJ-UHFFFAOYSA-N
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Description

2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene is a complex organic compound with the molecular formula C31H32N4O9 It is known for its unique structural features, which include multiple nitro groups and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene typically involves multiple steps, starting from simpler precursor compounds. The general synthetic route includes the nitration of fluorene derivatives followed by the introduction of the benzylidene group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the alkylation of the benzylidene group with undecyloxy substituents under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of large-scale organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to its production. The key challenges in industrial production would include the handling of hazardous reagents and the need for precise control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of higher oxidation state compounds or cleavage products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene is largely dependent on its chemical structure. The nitro groups are strong electron-withdrawing groups, which can influence the reactivity of the benzylidene moiety. The undecyloxy substituent provides hydrophobic characteristics, which can affect the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as interaction with biological molecules in a sensing application or participation in charge-transfer complexes in materials science .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5,7-tetranitro-9-[4-octyloxy)benzylidene]-9H-fluorene
  • 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene
  • 9-(4-methoxy-benzylidene)-2,4,5,7-tetranitro-9H-fluorene

Uniqueness

2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene is unique due to its specific combination of nitro groups and the undecyloxy substituent. This combination imparts distinct electronic properties and hydrophobic characteristics, making it suitable for specialized applications in materials science and industrial processes .

Properties

Molecular Formula

C31H32N4O9

Molecular Weight

604.6 g/mol

IUPAC Name

2,4,5,7-tetranitro-9-[(4-undecoxyphenyl)methylidene]fluorene

InChI

InChI=1S/C31H32N4O9/c1-2-3-4-5-6-7-8-9-10-15-44-24-13-11-21(12-14-24)16-25-26-17-22(32(36)37)19-28(34(40)41)30(26)31-27(25)18-23(33(38)39)20-29(31)35(42)43/h11-14,16-20H,2-10,15H2,1H3

InChI Key

RGVATEQXKGDQLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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